molecular formula C10H14ClNO2 B13054189 (1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL

Cat. No.: B13054189
M. Wt: 215.67 g/mol
InChI Key: RBPSTBRJXKDLFL-QUBYGPBYSA-N
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Description

(1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 4-chloro-2-methoxyphenyl substituent. This compound belongs to a class of bioactive molecules where stereochemistry and substituent positioning significantly influence pharmacological properties.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1

InChI Key

RBPSTBRJXKDLFL-QUBYGPBYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=C(C=C1)Cl)OC)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)OC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxybenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using a reducing agent like sodium borohydride in the presence of a chiral catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL has various scientific research applications, including:

    Medicinal Chemistry: Potential use as a chiral building block for the synthesis of pharmaceutical compounds.

    Pharmacology: Investigation of its biological activity and potential therapeutic effects.

    Organic Synthesis: Use as a chiral auxiliary or catalyst in asymmetric synthesis.

    Material Science: Exploration of its properties for the development of new materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level.

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemistry Matters : The (1S,2S) configuration optimizes spatial alignment for interactions in chiral environments, as seen in enzyme inhibitors or receptor agonists. Diastereomers like (1S,2R) () may exhibit reduced activity due to mismatched stereochemistry .
  • Halogen Effects : Chlorine’s larger size and polarizability enhance binding affinity in hydrophobic pockets compared to fluorine (). However, fluorine’s electronegativity improves metabolic stability .
  • Substituent Positioning : Ortho-substituted groups () introduce steric effects that may hinder binding but improve selectivity for bulkier targets .
  • Multi-Halogenation : Compounds like ’s trifluorophenyl derivative show promise in enhancing pharmacokinetic profiles but require balancing solubility challenges .

Biological Activity

(1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is a chiral compound notable for its unique structural features, including an amino group, hydroxyl group, and a substituted aromatic ring. Its molecular formula is C10H14ClNO2C_{10}H_{14}ClNO_2 with a molecular weight of approximately 215.67 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and receptor binding.

Chemical Structure and Properties

The compound's stereochemistry is defined by the (1S,2S) configuration, which influences its biological activity. The presence of the chloro and methoxy groups contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H14ClNO2C_{10}H_{14}ClNO_2
Molecular Weight215.67 g/mol
Boiling Point362.3 ± 42.0 °C
Density1.218 ± 0.06 g/cm³
pKa12.45 ± 0.45

Biological Activity

Research indicates that this compound exhibits potential as a lead compound in drug development due to its ability to modulate enzyme activity and interact with specific receptors.

The mechanism of action is hypothesized to involve:

  • Hydrogen bonding : Interactions with active sites of enzymes or receptors.
  • Hydrophobic interactions : Stabilization of binding through non-polar regions.

These interactions are crucial for understanding the compound's effects on various biochemical pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Enzyme Interaction Studies :
    • Investigations into the binding affinity of this compound with specific enzymes have shown promising results in modulating enzyme kinetics, suggesting its potential as an inhibitor or activator in metabolic pathways .
  • Receptor Binding Assays :
    • Binding assays conducted to evaluate the selectivity of this compound towards various receptors indicate a significant affinity towards certain targets, which may lead to therapeutic applications in treating diseases related to receptor dysregulation .
  • Comparative Studies :
    • Comparative analysis with similar compounds reveals that variations in substituents (e.g., chloro vs. fluoro groups) significantly affect biological activity and solubility profiles, which are critical for drug design .

Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
(1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OLContains a fluoro group instead of chloroDifferent reactivity and binding characteristics
(1R,2S)-1-Amino-1-(4-chloro-2-hydroxyphenyl)propan-2-OLHydroxy group instead of methoxyAffects solubility and biological interactions
(1R,2S)-1-Amino-1-(phenyl)propan-2-OLLacks halogen substitutionsDifferent chemical properties due to absence of substituents

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